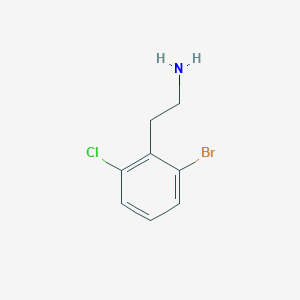
3-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that features a benzamide core substituted with a hydroxy group and a thiazole ring. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.
Coupling with Benzamide: The thiazole derivative is then coupled with 3-hydroxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization and chromatography techniques.
化学反应分析
Types of Reactions
3-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
3-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target protein. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
相似化合物的比较
Similar Compounds
2-phenylthiazole: Lacks the hydroxy and benzamide groups, making it less versatile in biological applications.
4-phenyl-1,3-thiazole-2-amine: Contains an amine group instead of a benzamide, which alters its reactivity and biological activity.
3-hydroxybenzamide: Lacks the thiazole ring, reducing its potential for diverse interactions with biological targets.
Uniqueness
3-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both the hydroxybenzamide and thiazole moieties, which confer a combination of properties that can be exploited in various scientific and industrial applications. The hydroxy group enhances its solubility and reactivity, while the thiazole ring provides a platform for diverse biological interactions.
This compound’s unique structure and properties make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
属性
CAS 编号 |
1246548-88-8 |
|---|---|
分子式 |
C16H12N2O2S |
分子量 |
296.3 g/mol |
IUPAC 名称 |
3-hydroxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H12N2O2S/c19-13-8-4-7-12(9-13)15(20)18-16-17-14(10-21-16)11-5-2-1-3-6-11/h1-10,19H,(H,17,18,20) |
InChI 键 |
ZDNGPAXXVMIUCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



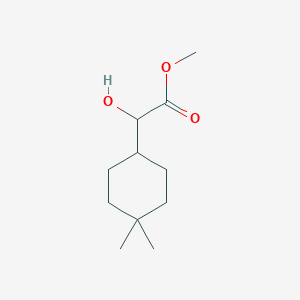
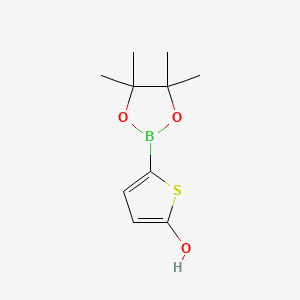

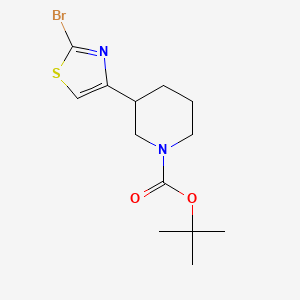
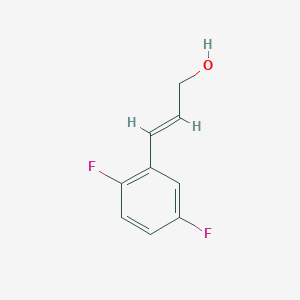
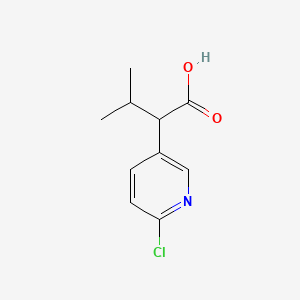
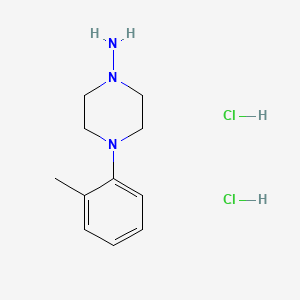
![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)
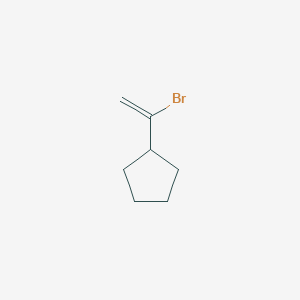
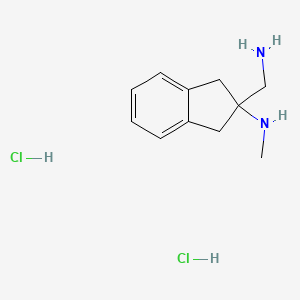
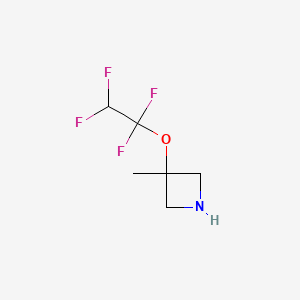
![tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate](/img/structure/B15314351.png)
